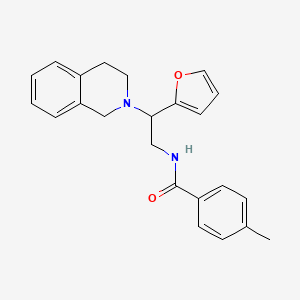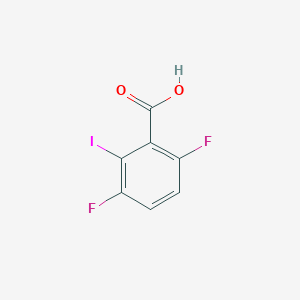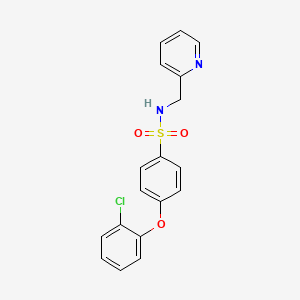![molecular formula C26H20N4O4 B2562658 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide CAS No. 1251598-18-1](/img/new.no-structure.jpg)
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a piperazine ring and a 3-chlorobenzoyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the nicotinamide derivative reacts with piperazine in the presence of a base.
Attachment of the 3-Chlorobenzoyl Group: The final step involves the acylation of the piperazine-nicotinamide intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the 3-chlorobenzoyl moiety, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the 3-chlorobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound is investigated for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring and the 3-chlorobenzoyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dimethylnicotinamide
- 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-diethylnicotinamide
- 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dibutylnicotinamide
Uniqueness
Compared to similar compounds, 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide is unique due to its specific substitution pattern. The dipropyl groups on the nicotinamide core provide distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1251598-18-1 |
|---|---|
Molecular Formula |
C26H20N4O4 |
Molecular Weight |
452.47 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |
InChI Key |
VPDKPDRSSGTBBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)


![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![ethyl 2-[(2Z)-2-[(4-acetylbenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2562589.png)
![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2562593.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2562594.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)

